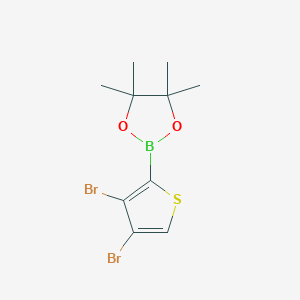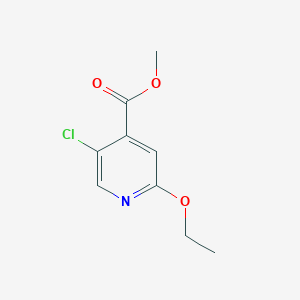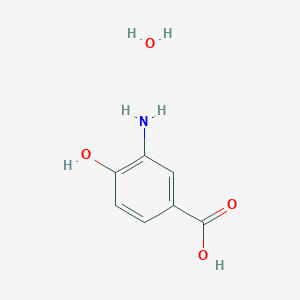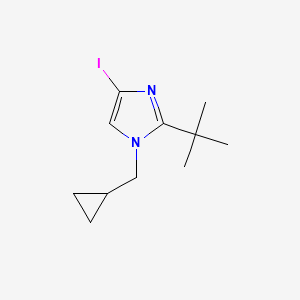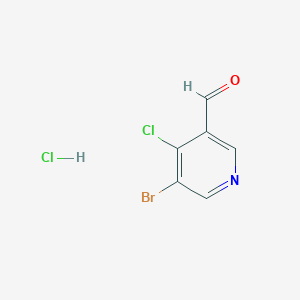
5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a chemical compound with the CAS Number: 2056110-56-4 . It has a molecular weight of 256.91 . The IUPAC name for this compound is 5-bromo-4-chloronicotinaldehyde hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClNO.ClH/c7-5-2-9-1-4 (3-10)6 (5)8;/h1-3H;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . and is in solid form .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is utilized in various chemical synthesis processes. For instance, it's involved in the preparation of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens, exhibiting typical properties of an aromatic aldehyde and undergoing reactions like the Doebner reaction with malonic acid (Shanta & Scrowston, 1967). Additionally, it's used in the synthesis of bromo-pyridine carbaldehyde scaffolds, indicating its utility in constructing complex chemical structures (Mandal, Augustine, Quattropani, & Bombrun, 2005).
Catalytic and Reaction Studies
This chemical also plays a role in catalytic processes and reaction studies. It is used in Sonogashira-type reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, facilitating the creation of pyrazolo[4,3-c]pyridines, demonstrating its importance in creating specific molecular structures (Vilkauskaitė, Šačkus, & Holzer, 2011). In the context of heterocyclic chemistry, it is utilized for the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction, underlining its versatility in synthesizing heterocyclic compounds (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).
Biochemical and Pharmacological Research
While excluding information related to drug use, dosage, and side effects, it's noteworthy that this compound derivatives have been explored in the context of biochemical research. For example, the synthesis of acyclic pyridine C-nucleosides involves derivatives of this chemical, although no marked biological activity was found in the study (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Material Science and Engineering
In material science, this compound's derivatives are investigated for their potential applications. For instance, studies on pyridine hydrochloride, a related compound, reveal its efficiency in synthesizing chloro compounds, indicating potential applications in material synthesis and engineering (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-chloropyridine-3-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO.ClH/c7-5-2-9-1-4(3-10)6(5)8;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXOSXBSRHVOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2056110-56-4 |
Source


|
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

